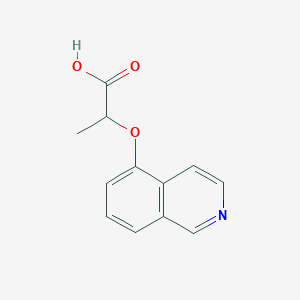![molecular formula C7H6CuO5 B13776062 Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- CAS No. 69868-09-3](/img/structure/B13776062.png)
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- is a coordination compound that features copper ions coordinated with hydroxybenzoate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- typically involves the reaction of copper salts with hydroxybenzoic acid under controlled conditions. One common method involves dissolving copper(II) salts, such as copper(II) sulfate or copper(II) chloride, in water, followed by the addition of hydroxybenzoic acid. The reaction mixture is then stirred and heated to facilitate the formation of the coordination compound. The resulting product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Industrial methods may also optimize reaction conditions to improve yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- can undergo various chemical reactions, including:
Oxidation: The copper center in the compound can participate in oxidation reactions, where it may be oxidized to a higher oxidation state.
Reduction: Conversely, the copper center can also be reduced to a lower oxidation state.
Substitution: The hydroxybenzoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine may be employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH of the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can produce a variety of copper coordination compounds with different ligands .
Applications De Recherche Scientifique
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other copper coordination compounds and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly for its potential anticancer effects.
Industry: It is used in the production of advanced materials and as a component in certain industrial processes
Mécanisme D'action
The mechanism by which Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- exerts its effects involves its interaction with molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the generation of reactive oxygen species (ROS), which induce oxidative stress and apoptosis in cancer cells. The compound may also interact with cellular proteins and enzymes, disrupting their normal functions and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) 2-hydroxy-1-naphthaldehyde Complexes: These compounds also exhibit anticancer properties and generate ROS to induce cell death.
Copper(II)–Potassium Complexes: These coordination compounds have been studied for their structural and functional properties
Uniqueness
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- is unique due to its specific coordination environment and the presence of hydroxybenzoate ligands. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
69868-09-3 |
|---|---|
Formule moléculaire |
C7H6CuO5 |
Poids moléculaire |
233.67 g/mol |
Nom IUPAC |
copper;2-carboxy-5-hydroxyphenolate;hydroxide |
InChI |
InChI=1S/C7H6O4.Cu.H2O/c8-4-1-2-5(7(10)11)6(9)3-4;;/h1-3,8-9H,(H,10,11);;1H2/q;+2;/p-2 |
Clé InChI |
MZCSXSKMYAZJHK-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C=C1O)[O-])C(=O)O.[OH-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


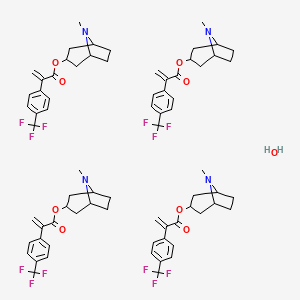
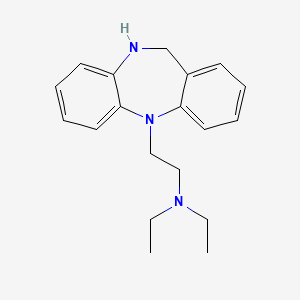
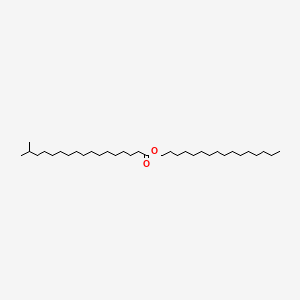
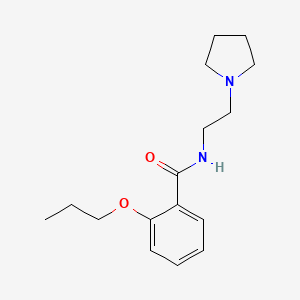
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
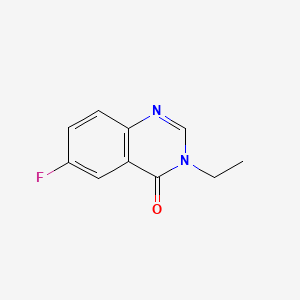
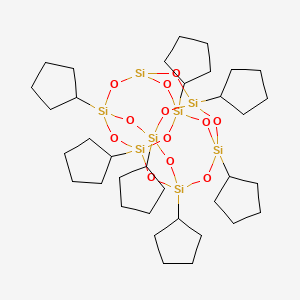

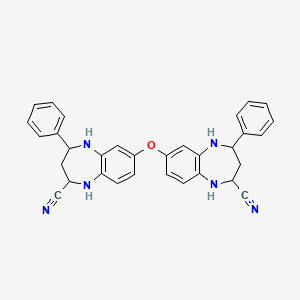
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)

